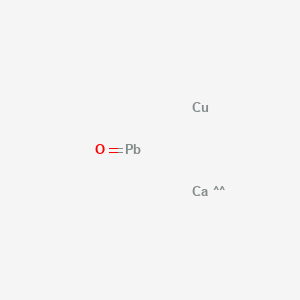![molecular formula C18H22O6 B14263830 Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate) CAS No. 137838-88-1](/img/structure/B14263830.png)
Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) is a chemical compound characterized by its unique structure, which includes two ester groups and an aromatic ring
Preparation Methods
The synthesis of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) typically involves the Williamson etherification reaction. This method uses methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane as starting materials . The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of bio-based copolyesters.
Materials Chemistry: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.
Biodegradable Polymers: Research has shown that copolyesters synthesized from this compound exhibit good degradability and low ecotoxicity.
Mechanism of Action
The mechanism by which Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) exerts its effects is primarily through its chemical reactivity. The ester groups can participate in hydrolysis reactions, while the aromatic ring can undergo various substitution reactions. These reactions are facilitated by the presence of specific molecular targets, such as nucleophiles or electrophiles, which interact with the compound’s functional groups.
Comparison with Similar Compounds
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can be compared to similar compounds, such as:
- Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate
- Dimethyl 3,3’-[1,4-phenylenebis(oxy)]diacetate These compounds share similar structural features but differ in the positioning of the ester groups and the length of the aliphatic chains. The unique structure of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) provides distinct reactivity and properties, making it suitable for specific applications in polymer science and materials chemistry.
Properties
CAS No. |
137838-88-1 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 3-[2-(1-methoxy-1-oxopent-2-en-3-yl)oxyphenoxy]pent-2-enoate |
InChI |
InChI=1S/C18H22O6/c1-5-13(11-17(19)21-3)23-15-9-7-8-10-16(15)24-14(6-2)12-18(20)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
VYKUHSHWQNDPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OC)OC1=CC=CC=C1OC(=CC(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


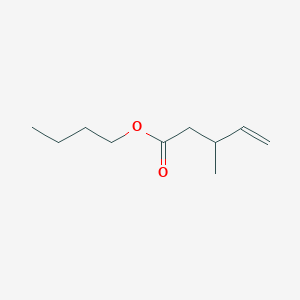
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
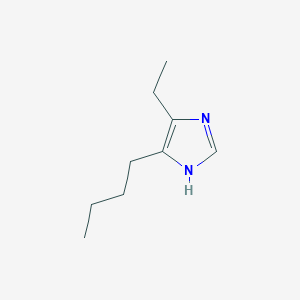
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
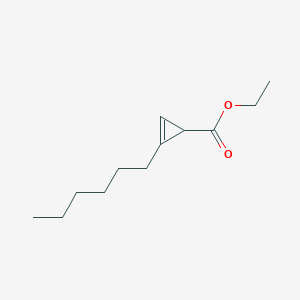
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
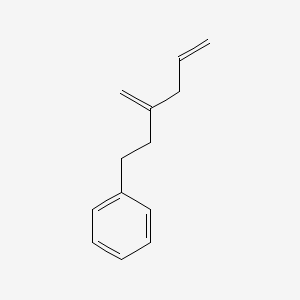
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
